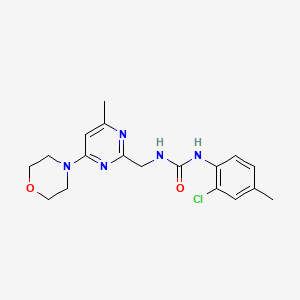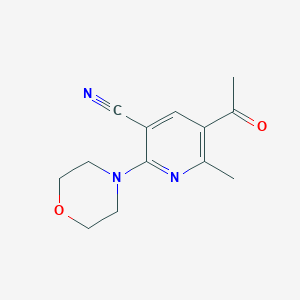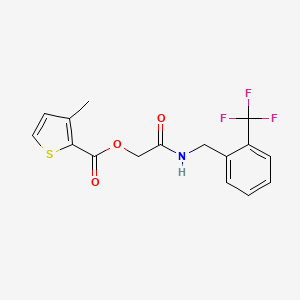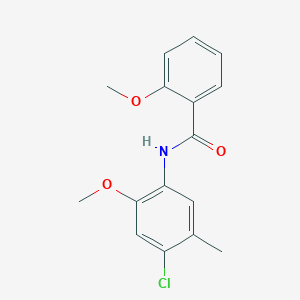
1-(2-Chloro-4-methylphenyl)-3-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloro-4-methylphenyl)-3-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)urea, also known as CMU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CMU belongs to the class of urea derivatives and has been found to possess various pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Cytokinin Activity
Research has explored the cytokinin activity of urea derivatives, including compounds similar to 1-(2-Chloro-4-methylphenyl)-3-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)urea. Cytokinins are plant hormones that promote cell division and growth. For instance, N-phenyl-N′-(2-chloro-4-pyridyl)urea derivatives have been synthesized and tested for their cytokinin activity in tobacco callus bioassays (Takahashi, Shudo, Okamoto, Yamada, & Isogai, 1978).
Antioxidant Activity
Some urea derivatives, including those structurally related to the specified compound, have been evaluated for their antioxidant properties. For example, derivatives formed by reactions involving urea have been screened for antioxidant activity, showcasing the potential of urea-based compounds in this field (George, Sabitha, Kumar, & Ravi, 2010).
Anti-Cancer Activity
Urea derivatives have also been explored for their potential in cancer treatment. Research has been conducted on compounds like 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives, showing potent activity against human chronic myeloid leukemia cell lines (Li, Chu, Fan, Zhang, Yao, Ning, Wang, Sun, Zhao, & Wen, 2019).
Corrosion Inhibition
Urea-derived Mannich bases have been investigated for their role in corrosion inhibition. These compounds, including ones similar to the compound , show potential in preventing corrosion on metal surfaces in acidic environments (Jeeva, Prabhu, Boobalan, & Rajesh, 2015).
PET Imaging Agent in Parkinson's Disease
Urea derivatives have been synthesized as potential PET imaging agents for diseases like Parkinson's. For instance, derivatives like (4-((5-chloro-4-(methylamino)pyrimidin-2-yl)amino)-3-methoxyphenyl)(morpholino)methanone have been developed for imaging LRRK2 enzyme in Parkinson's disease (Wang, Gao, Xu, & Zheng, 2017).
Antimicrobial Activity
The antimicrobial potential of urea derivatives, including those structurally related to the specified compound, has been studied. For instance, synthesis and evaluation of antibacterial and antifungal activities have been conducted on various urea derivatives (Patel & Patel, 2017).
Soil Degradation and Herbicide Effects
Research has also focused on the degradation and side effects of urea derivatives, such as sulfonylurea herbicides, in soil. This includes examining the environmental impact and degradation pathways of these compounds in agricultural settings (Sharma, Banerjee, & Choudhury, 2012).
Eigenschaften
IUPAC Name |
1-(2-chloro-4-methylphenyl)-3-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN5O2/c1-12-3-4-15(14(19)9-12)22-18(25)20-11-16-21-13(2)10-17(23-16)24-5-7-26-8-6-24/h3-4,9-10H,5-8,11H2,1-2H3,(H2,20,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APNAALXJVBCTKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NCC2=NC(=CC(=N2)N3CCOCC3)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-4-methylphenyl)-3-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-(3,4-difluorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(p-tolyl)methanone](/img/structure/B2416285.png)

![(E)-N-([2,3'-bipyridin]-4-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2416287.png)



![2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)butanamide](/img/structure/B2416293.png)
![2-(4-chlorophenyl)-5-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2416294.png)

![3-methyl-2-[(1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)methoxy]pyridine](/img/structure/B2416298.png)
![4-[(Thiophen-2-ylmethyl)-amino]-benzoic acid](/img/structure/B2416299.png)


